molecular formula C10H9FO2 B14661322 2-Fluoro-3-(4-methylphenyl)-3-oxopropanal CAS No. 37032-37-4

2-Fluoro-3-(4-methylphenyl)-3-oxopropanal

Cat. No.: B14661322
CAS No.: 37032-37-4
M. Wt: 180.17 g/mol
InChI Key: YTFIKKPJOIPFNH-UHFFFAOYSA-N
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Description

2-Fluoro-3-(4-methylphenyl)-3-oxopropanal is an organic compound characterized by the presence of a fluorine atom, a methylphenyl group, and an oxopropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3-(4-methylphenyl)-3-oxopropanal typically involves the introduction of a fluorine atom into a pre-existing aromatic ring, followed by the formation of the oxopropanal group. One common method involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom. The reaction conditions often require a solvent like acetonitrile and a catalyst such as silver nitrate to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced monitoring techniques helps in optimizing reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-(4-methylphenyl)-3-oxopropanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxopropanal group to an alcohol.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-Fluoro-3-(4-methylphenyl)propanoic acid.

    Reduction: Formation of 2-Fluoro-3-(4-methylphenyl)-3-hydroxypropane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Fluoro-3-(4-methylphenyl)-3-oxopropanal has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-(4-methylphenyl)-3-oxopropanal involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity to its target, while the oxopropanal group can participate in various chemical reactions, leading to the formation of active intermediates. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-3-(4-methylphenyl)propanoic acid
  • 2-Fluoro-3-(4-methylphenyl)-3-hydroxypropane
  • 2-Fluoro-3-(4-methylphenyl)propane

Uniqueness

2-Fluoro-3-(4-methylphenyl)-3-oxopropanal is unique due to the presence of both a fluorine atom and an oxopropanal group, which confer distinct chemical and biological properties

Properties

CAS No.

37032-37-4

Molecular Formula

C10H9FO2

Molecular Weight

180.17 g/mol

IUPAC Name

2-fluoro-3-(4-methylphenyl)-3-oxopropanal

InChI

InChI=1S/C10H9FO2/c1-7-2-4-8(5-3-7)10(13)9(11)6-12/h2-6,9H,1H3

InChI Key

YTFIKKPJOIPFNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C(C=O)F

Origin of Product

United States

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